molecular formula C19H19F4N3O3S B2586177 N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 672950-45-7

N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2586177
CAS No.: 672950-45-7
M. Wt: 445.43
InChI Key: DHQXUKWRSTWPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C19H19F4N3O3S and its molecular weight is 445.43. The purity is usually 95%.
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Biological Activity

N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea, commonly referred to as a sulfonyl urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymatic pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy in preclinical studies, and the implications for therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20F4N2O2S

This structure incorporates both a sulfonyl group and a trifluoromethyl group, which are known to influence biological activity significantly.

Research indicates that compounds with sulfonyl urea structures often interact with various biological targets, including:

  • Protein Kinases : These compounds can modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival pathways in cancer cells .
  • Indoleamine 2,3-Dioxygenase 1 (IDO1) : Some studies have shown that related urea derivatives can inhibit IDO1, a target in immunotherapy for cancer treatment .

Biological Activity Overview

The biological activities of this compound have been evaluated in various contexts:

Anticancer Activity

Several studies have reported that sulfonyl urea derivatives exhibit anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown potential in inhibiting tumor cell proliferation by inducing apoptosis through reactive oxygen species (ROS) generation .
StudyCell LineIC50 (µM)Mechanism
1A54910.5ROS Induction
2MCF-712.0Apoptosis via Caspase Activation

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted:

  • IDO1 Inhibition : Inhibitory assays demonstrated that certain derivatives could effectively block IDO1 activity, thus enhancing antitumor immunity .

Case Studies

Case Study 1: Preclinical Evaluation
A preclinical study evaluated the efficacy of a related sulfonyl urea derivative in xenograft models. The results indicated significant tumor growth inhibition compared to controls, highlighting the potential for clinical translation.

Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that treatment with the compound led to increased levels of pro-inflammatory cytokines, suggesting an immune-modulatory effect alongside direct cytotoxicity against tumor cells .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O3S/c20-14-4-6-17(7-5-14)30(28,29)26-10-8-15(9-11-26)24-18(27)25-16-3-1-2-13(12-16)19(21,22)23/h1-7,12,15H,8-11H2,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQXUKWRSTWPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.